molecular formula C12H14BrClO3 B1463423 tert-Butyl (2-bromo-4-chlorophenoxy)acetate CAS No. 779328-99-3

tert-Butyl (2-bromo-4-chlorophenoxy)acetate

Cat. No.: B1463423
CAS No.: 779328-99-3
M. Wt: 321.59 g/mol
InChI Key: PBGCUYUOWOSVGT-UHFFFAOYSA-N
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Description

tert-Butyl (2-bromo-4-chlorophenoxy)acetate is a high-quality chemical reagent designed for research applications. This compound serves as a versatile synthetic intermediate, particularly in pharmaceutical development and medicinal chemistry research. Its molecular structure, featuring both bromo and chloro substituents on the phenoxy ring, along with the acid-labile tert-butyl ester protecting group, makes it a valuable scaffold for constructing more complex molecules. The bromine and chlorine atoms are excellent handles for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to explore structure-activity relationships. The tert-butyl ester can be readily deprotected under mild acidic conditions to reveal the carboxylic acid, which can then be coupled to various amines or other functional groups. While the specific biological activity of this compound is not fully characterized, analogs of phenoxyacetate are investigated in drug discovery projects, including the development of inhibitors for targets like BUB1B in diseases such as clear cell renal Cell Carcinoma (ccRCC) . This product is intended for use in controlled laboratory settings by qualified researchers. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

tert-butyl 2-(2-bromo-4-chlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrClO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(14)6-9(10)13/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGCUYUOWOSVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (2-bromo-4-chlorophenoxy)acetate typically involves two key stages:

This approach leverages the nucleophilicity of the phenolic oxygen to form the ether linkage with the acetate moiety bearing the tert-butyl ester group.

Preparation of tert-Butyl Bromoacetate

A crucial building block in the synthesis is tert-butyl bromoacetate, which can be prepared via a green synthetic method with high purity and yield:

Parameter Details
Raw materials Bromoacetic acid and isobutylene
Catalyst Solid superacid, specifically perfluorinated sulfonic resin
Solvent Oxolane (tetrahydrofuran)
Reaction conditions 0–10 °C, atmospheric pressure, 5 hours
Molar ratio (bromoacetic acid:isobutylene) 1:1.1–1.5
Yield ≥ 95%
Product purity ≥ 99.0%
Catalyst recovery Filtration, washing, activation, reuse

This method avoids hazardous reagents like thionyl chloride, reduces waste, and is suitable for industrial scale-up due to its safety and environmental benefits.

Esterification of 2-bromo-4-chlorophenol with tert-Butyl Bromoacetate

The esterification step involves reacting 2-bromo-4-chlorophenol with tert-butyl bromoacetate under controlled conditions to form this compound.

  • Reaction mechanism: Nucleophilic substitution where the phenolic oxygen attacks the electrophilic carbon of the bromoacetate ester, displacing bromide and forming the ether linkage.
  • Catalysts and reagents: Often carried out in the presence of base catalysts such as potassium carbonate or organic bases to deprotonate the phenol and facilitate nucleophilic attack.
  • Solvents: Aprotic solvents like dichloromethane, acetonitrile, or DMF are preferred to dissolve both reactants and promote reaction efficiency.
  • Temperature: Typically room temperature to mild heating (25–60 °C) to optimize reaction rate without side reactions.

Alternative Synthetic Routes and Industrial Considerations

  • Direct esterification using tert-butyl bromoacetate: This is the most straightforward method, allowing for high selectivity and yield.
  • Use of coupling agents: In some cases, esterification can be promoted by coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP), especially when working with acids and phenols to form esters efficiently.
  • Purification: The crude product is purified by recrystallization or chromatography to achieve high purity necessary for pharmaceutical applications.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Yield (%) Purity (%) Notes
Synthesis of tert-butyl bromoacetate Bromoacetic acid + isobutylene; perfluorinated sulfonic resin catalyst; oxolane solvent; 0–10 °C; 5 h ≥95 ≥99 Green, reusable catalyst, industrially viable
Esterification with 2-bromo-4-chlorophenol tert-butyl bromoacetate, base catalyst (K2CO3), aprotic solvent, RT to 60 °C 80–90 >98 Nucleophilic substitution, mild conditions
Purification Recrystallization or chromatography - >99 Ensures removal of impurities and side products

Research Findings and Notes

  • The green synthesis of tert-butyl bromoacetate using a solid superacid catalyst and isobutylene under mild conditions offers a high-yield, environmentally friendly route, reducing hazardous waste and improving safety.
  • The esterification step is generally straightforward but requires careful control of reaction conditions to prevent side reactions such as hydrolysis or over-bromination.
  • The choice of solvent and base catalyst critically affects the reaction rate and product purity.
  • Industrial scale synthesis benefits from continuous flow reactors and automated systems to enhance reproducibility and throughput.
  • Purification by recrystallization from ethanol-water mixtures or chromatographic methods is essential to achieve the high purity standards required for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-bromo-4-chlorophenoxy)acetate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: The corresponding phenoxyacetic acid derivative.

    Reduction: The reduced form of the compound, typically an alcohol.

Scientific Research Applications

tert-Butyl (2-bromo-4-chlorophenoxy)acetate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromo-4-chlorophenoxy)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize tert-butyl (2-bromo-4-chlorophenoxy)acetate, we compare it with three analogs from the evidence:

Key Observations

Synthetic Methodology: The synthesis of tert-butyl (4-formyl-3,5-dimethoxyphenoxy)acetate () shares a common pathway with the target compound: alkylation of a phenolic oxygen using tert-butyl bromoacetate under basic conditions (K₂CO₃) . In contrast, tert-butyl 2-(3-formylphenoxy)acetate () highlights the versatility of the tert-butyl ester group in stabilizing reactive intermediates, though its safety profile requires stringent handling (e.g., skin/eye protection) .

Substituent Effects: Halogens vs. Aldehydes: The bromine and chlorine substituents in the target compound likely enhance electrophilicity compared to aldehyde-bearing analogs (e.g., 3-formylphenoxy derivatives), favoring nucleophilic aromatic substitution (SNAr) reactions.

Commercial and Practical Considerations: The chiral tert-butyl dioxane derivative () is listed at a high price (¥23,100/25g), reflecting the cost of stereochemical complexity. The target compound, being non-chiral, may offer cost advantages in bulk synthesis .

Biological Activity

tert-Butyl (2-bromo-4-chlorophenoxy)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a phenoxyacetate structure, which is known to influence its biological activity. The presence of bromine and chlorine atoms in the aromatic ring enhances its reactivity and potential interactions with biological targets.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound showed an IC50 value of 900 nM against certain cancer cell lines, demonstrating its potential as an anticancer agent .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (nM)Target Cell Line
Compound A900CCRF-CEM
Compound B600HT-29
Compound C450Jurkat

The structure-activity relationship (SAR) analysis suggests that the presence of halogen substituents plays a critical role in enhancing cytotoxicity against cancer cells. The incorporation of electron-withdrawing groups such as chlorine is essential for optimal activity .

2. Anti-inflammatory Effects

In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. Research on similar phenoxyacetic acid derivatives has shown their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For example, compounds with similar structures demonstrated significant inhibition of COX-2 expression in RAW264.7 macrophages .

Table 2: Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives

Compound NameCOX-2 Inhibition (%)IC50 (µM)
Compound D705
Compound E853
Compound F657

3. Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies indicate that similar compounds can impair the growth of various pathogens without affecting host cell viability. For instance, certain derivatives were effective against Gram-positive and Gram-negative bacteria, showcasing broad-spectrum activity .

Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of a series of phenoxyacetic acid derivatives against Chlamydia trachomatis. The results demonstrated that these compounds significantly reduced chlamydial inclusion numbers while preserving host cell integrity, suggesting a selective mechanism of action .

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : Induction of apoptosis in cancer cells via mitochondrial pathways.
  • Enzyme Inhibition : Inhibition of COX enzymes leading to reduced inflammation.
  • Disruption of Pathogen Growth : Interference with bacterial cell wall synthesis or function.

Q & A

Q. What are the recommended synthetic pathways for tert-Butyl (2-bromo-4-chlorophenoxy)acetate, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves coupling 2-bromo-4-chlorophenol with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF). Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometry. Statistical methods such as factorial design minimize experimental runs while identifying critical parameters . For characterization, X-ray crystallography (as demonstrated for structurally similar esters in ) and NMR spectroscopy are essential to confirm regioselectivity and purity .

Q. What safety protocols and handling guidelines are critical for this compound?

Methodological Answer: Refer to Safety Data Sheets (SDS) for structurally analogous tert-butyl esters (e.g., tert-butyl carbamates in ). Key practices include:

  • Use of fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact.
  • Storage in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • Avoidance of strong acids/bases during synthesis to prevent ester cleavage .

Advanced Research Questions

Q. How can computational methods improve reaction design for this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent selection, catalyst loading) . Molecular dynamics simulations can further model steric effects from the bulky tert-butyl group, guiding regioselective bromination or chlorination .

Q. How should researchers address contradictions in experimental data (e.g., inconsistent yields or byproduct formation)?

Methodological Answer:

  • Replication: Repeat experiments under identical conditions to rule out procedural errors.
  • Analytical Cross-Validation: Use orthogonal techniques (HPLC-MS, GC-MS) to detect trace impurities or degradation products .
  • Parameter Sensitivity Analysis: Apply DoE to isolate variables causing variability (e.g., moisture sensitivity of the ester group) .
  • Computational Feedback: Compare experimental outcomes with simulated reaction profiles to identify unaccounted intermediates .

Q. What advanced spectroscopic and crystallographic techniques are pivotal for structural elucidation?

Methodological Answer:

  • X-Ray Crystallography: Resolve steric configurations (e.g., tert-butyl group orientation) as in , which reports triclinic crystal systems (space group P1) with detailed unit cell parameters .
  • Dynamic NMR: Study rotational barriers of the phenoxyacetate moiety to assess conformational stability .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks and fragment patterns, especially for bromine/chlorine isotopic signatures .

Q. How can researchers design degradation studies to evaluate environmental or metabolic stability?

Methodological Answer:

  • Hydrolysis Kinetics: Monitor ester cleavage under varying pH (e.g., simulated gastric fluid at pH 2 vs. physiological pH 7.4) using UV-Vis or LC-MS .
  • Photolytic Degradation: Expose to UV light (254 nm) and analyze products via GC-MS to assess persistence in aquatic systems .
  • Microsomal Assays: Incubate with liver microsomes (e.g., rat S9 fractions) to identify oxidative metabolites .

Experimental Design and Optimization

Q. What strategies enhance reproducibility in multi-step syntheses involving this compound?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to track intermediate formation in real time .
  • Quality-by-Design (QbD): Define a design space for critical quality attributes (CQAs) like purity ≥95%, as specified in .
  • Batch Record Standardization: Document parameters (e.g., cooling rates during crystallization) to minimize operator-dependent variability .

Q. How can membrane separation technologies improve purification?

Methodological Answer: Nanofiltration (NF) membranes with MWCO ~300–500 Da selectively retain the target compound (MW ~317 g/mol) while removing smaller impurities (e.g., unreacted phenol). Solvent-resistant membranes (e.g., polyimide) are ideal for DMF or THF-based reaction mixtures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (2-bromo-4-chlorophenoxy)acetate
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tert-Butyl (2-bromo-4-chlorophenoxy)acetate

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